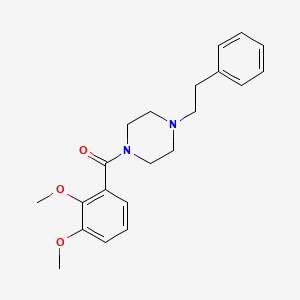
(2,3-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group and a phenethylpiperazino moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves a multi-step process. One common method includes the reaction of 2,3-dimethoxybenzoyl chloride with 4-phenethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2,3-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (2,3-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a promising candidate for further research .
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering .
作用機序
The mechanism of action of (2,3-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
- (2,3-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone
- (2,3-Dimethoxyphenyl)(4-ethyl-1-piperazinyl)methanone
- (2,3-Dimethoxyphenyl)(4-isopropyl-1-piperazinyl)methanone
Uniqueness
Compared to similar compounds, (2,3-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE stands out due to its phenethyl group, which enhances its ability to interact with biological targets. This structural feature may contribute to its higher potency and selectivity in pharmacological applications .
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-6-9-18(20(19)26-2)21(24)23-15-13-22(14-16-23)12-11-17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOJHPHIVUQZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
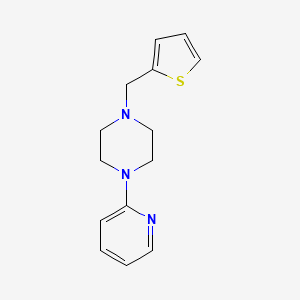
![1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA](/img/structure/B5194201.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5194204.png)
![1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5194213.png)
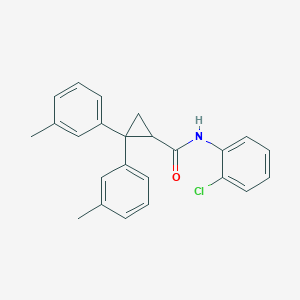
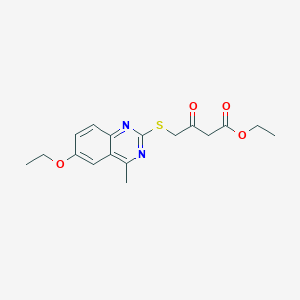
![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5194230.png)
![4-bromo-N-[2-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B5194235.png)
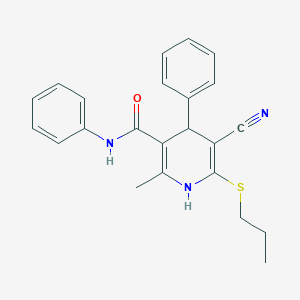
![N-(5-chloro-2-methoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5194242.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5194246.png)
![5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5194288.png)
![N-{1-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5194299.png)
![N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE](/img/structure/B5194302.png)
